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molecular formula C11H16N2 B2544053 4-Methyl-3-(pyrrolidin-1-yl)aniline CAS No. 710351-71-6

4-Methyl-3-(pyrrolidin-1-yl)aniline

Cat. No. B2544053
M. Wt: 176.263
InChI Key: SUFHFYIZWSAJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299108B2

Procedure details

The mixture containing (2-methyl-5-nitrophenyl)pyrrolidine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-methyl-3-pyrrolidinylphenylamine.
Name
(2-methyl-5-nitrophenyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>CO.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
(2-methyl-5-nitrophenyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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